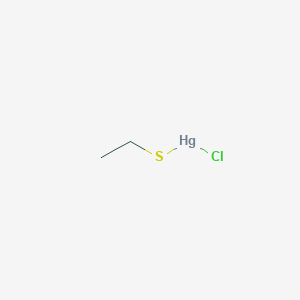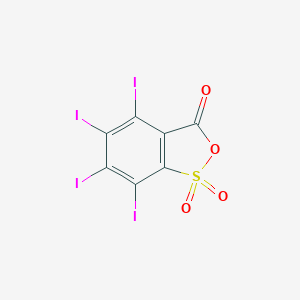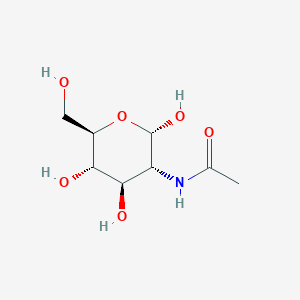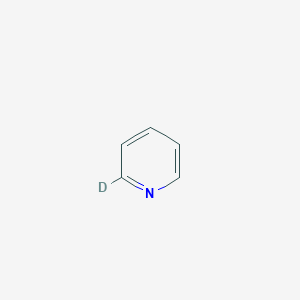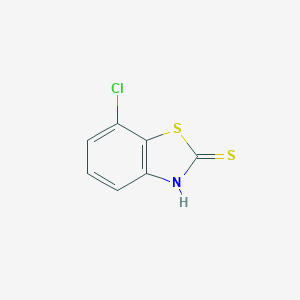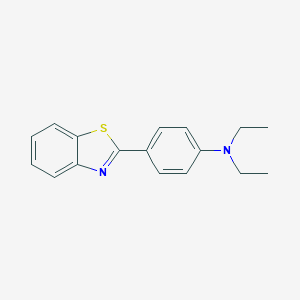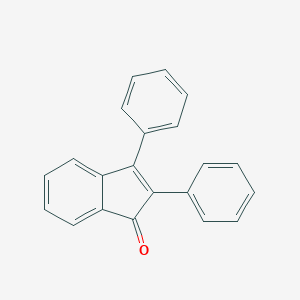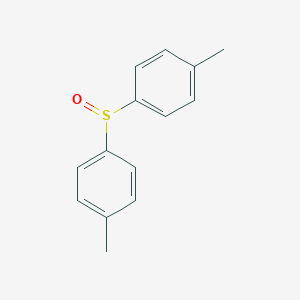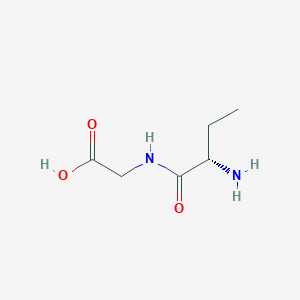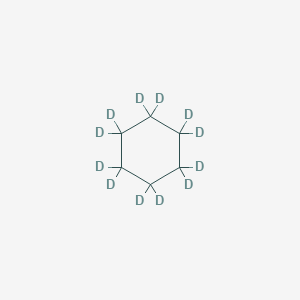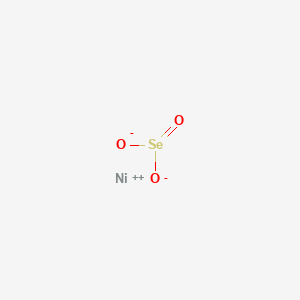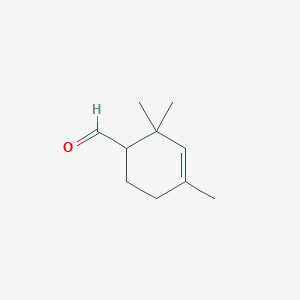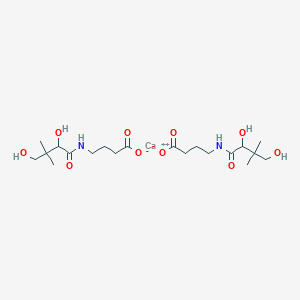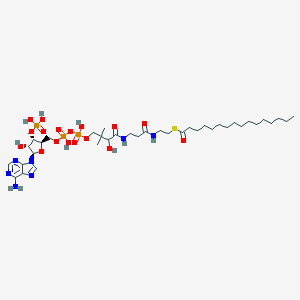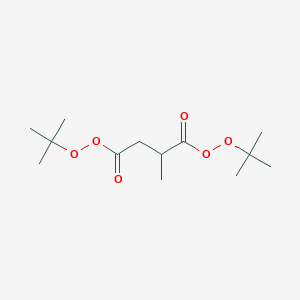
Di(tert-butyl) methyldiperoxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(tert-butyl) methyldiperoxysuccinate, also known as DTBMPDS, is a peroxide compound widely used in scientific research for its ability to generate free radicals. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
Di(tert-butyl) methyldiperoxysuccinate generates free radicals through its decomposition into tert-butyl methyl radicals and peroxysuccinic acid. The tert-butyl methyl radicals are highly reactive and can react with other molecules to form new free radicals. The peroxysuccinic acid can also generate free radicals through its decomposition. These free radicals can then react with cellular components, leading to oxidative damage.
Effets Biochimiques Et Physiologiques
Di(tert-butyl) methyldiperoxysuccinate-induced oxidative stress has been shown to have a variety of biochemical and physiological effects. These include DNA damage, lipid peroxidation, protein oxidation, and alterations in cellular signaling pathways. These effects can lead to cell death, but they can also activate cellular defense mechanisms, such as the antioxidant defense system.
Avantages Et Limitations Des Expériences En Laboratoire
Di(tert-butyl) methyldiperoxysuccinate is a useful tool for studying the mechanisms of oxidative damage and the antioxidant defense system. Its ability to generate free radicals in a controlled manner makes it a valuable tool for studying the effects of oxidative stress on cells and tissues. However, its explosive nature requires careful handling, and it can be difficult to control the concentration of free radicals generated.
Orientations Futures
There are many potential future directions for research involving Di(tert-butyl) methyldiperoxysuccinate. One area of interest is the role of oxidative stress in aging and age-related diseases. Di(tert-butyl) methyldiperoxysuccinate could be used to study the effects of oxidative stress on aging and age-related diseases, such as Alzheimer's disease. Another area of interest is the development of new antioxidants and other compounds that can protect against oxidative damage. Di(tert-butyl) methyldiperoxysuccinate could be used to test the efficacy of these compounds in protecting against oxidative damage. Finally, Di(tert-butyl) methyldiperoxysuccinate could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer and cardiovascular disease.
Méthodes De Synthèse
Di(tert-butyl) methyldiperoxysuccinate is synthesized through a multistep process that involves the reaction of tert-butyl hydroperoxide with maleic anhydride to form tert-butyl peroxymaleate. This intermediate is then reacted with dimethyl sulfate to form Di(tert-butyl) methyldiperoxysuccinate. The synthesis of this compound requires careful handling due to its explosive nature.
Applications De Recherche Scientifique
Di(tert-butyl) methyldiperoxysuccinate is widely used in scientific research as a source of free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues but also play an important role in many biological processes. Di(tert-butyl) methyldiperoxysuccinate is commonly used to induce oxidative stress in cells and tissues, which is useful in studying the mechanisms of oxidative damage and the antioxidant defense system.
Propriétés
Numéro CAS |
1931-61-9 |
|---|---|
Nom du produit |
Di(tert-butyl) methyldiperoxysuccinate |
Formule moléculaire |
C13H24O6 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
ditert-butyl 2-methylbutanediperoxoate |
InChI |
InChI=1S/C13H24O6/c1-9(11(15)17-19-13(5,6)7)8-10(14)16-18-12(2,3)4/h9H,8H2,1-7H3 |
Clé InChI |
VEOMCUUTIYXSLV-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
SMILES canonique |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Autres numéros CAS |
1931-61-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



